tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3 |
InChI Key |
RNTVACMEKYWYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the 2,9-Diazaspiro[5.5]undecane Core
A common approach is the cyclization of diamine intermediates with suitable precursors to form the spirocyclic bicyclic amine:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Diamine + diketone or dihalide | Formation of spirocyclic bicyclic amine core |
| 2 | Protection | tert-Butyl chloroformate (Boc2O) or tert-butyl esterification | Protects amine or carboxylic acid groups as tert-butyl esters |
This approach is supported by literature on related compounds such as tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, which shares a similar bicyclic amine framework without fluorine substitution.
Proposed Synthetic Route (Based on Analogous Methods)
| Step No. | Description | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,9-diazaspiro[5.5]undecane core | Cyclization of diamine with diketone/diester | Formation of bicyclic amine scaffold |
| 2 | Protection of carboxylic acid as tert-butyl ester | tert-Butyl chloroformate, base (e.g., triethylamine), CH2Cl2, rt | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate |
| 3 | Introduction of keto group at C-4 (if not already present) | Oxidation or selective functionalization | 4-Keto intermediate |
| 4 | Geminal difluorination at C-4 | DAST, Deoxo-Fluor, or Selectfluor under controlled conditions | tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
This synthetic logic aligns with known transformations in spirocyclic chemistry and fluorination protocols documented in related spirocyclic pyrrolidine syntheses.
Detailed Research Findings and Experimental Notes
- Cyclization Efficiency: Literature reports high-yield cyclizations for diazaspiro compounds using diamines and diketones under reflux in organic solvents such as toluene or dichloromethane, often with a Dean-Stark apparatus to remove water and drive the reaction forward.
- Protection Step: The tert-butyl ester protection is typically performed at room temperature with tert-butyl chloroformate and a base like triethylamine in dichloromethane, yielding high purity products suitable for subsequent functionalization.
- Fluorination Challenges: Introduction of geminal difluoro groups requires careful control of reaction conditions to avoid over-fluorination or decomposition. Reagents like DAST are moisture sensitive and require anhydrous conditions. Yields can vary, but successful fluorination has been reported in similar bicyclic systems with yields exceeding 70% under optimized conditions.
- Purification: Standard chromatographic techniques (silica gel column chromatography) and crystallization are employed to isolate the target compound with high purity (>95%) suitable for research applications.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization | Diamine + diketone, toluene, reflux, Dean-Stark trap, 1–4 h | Quantitative yield reported for related compounds |
| Protection (tert-butyl ester) | tert-Butyl chloroformate, Et3N, CH2Cl2, rt, 2–6 h | High yield, mild conditions |
| Fluorination | DAST or Deoxo-Fluor, anhydrous solvent (e.g., CH2Cl2), 0–25 °C, 1–3 h | Requires moisture-free environment; yields 60–80% |
| Purification | Silica gel chromatography, recrystallization | Achieves >95% purity |
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
-
Reagents : HCl (aqueous) or trifluoroacetic acid (TFA) in dichloromethane .
-
Conditions : Room temperature or mild heating (40–60°C).
-
Product : 4,4-Difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylic acid.
Deprotection of the Tert-Butyl Group
The tert-butyl group acts as a protective moiety for the carboxylic acid, which can be removed under strong acidic conditions:
-
Product : Free amine intermediate, enabling further functionalization.
Nucleophilic Substitution at Fluorine Sites
The difluoro substituents participate in nucleophilic substitution reactions, facilitating the introduction of new functional groups:
-
Reagents : Alkoxides, amines, or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
-
Product : Derivatives with altered electronic and steric profiles.
Hydrogenation of the Spirocyclic Framework
The spirocyclic structure can undergo hydrogenation to reduce unsaturated bonds:
-
Reagents : H₂ gas with palladium on carbon (Pd/C).
-
Conditions : 1–2 atm H₂ pressure in THF or ethanol.
-
Product : Partially saturated analogs with modified conformational flexibility.
Alkylation and Acylation at Secondary Amines
The secondary amine in the diazaspiro system reacts with alkyl halides or acyl chlorides:
-
Reagents : Methyl iodide or acetyl chloride.
-
Conditions : Base (e.g., NaHCO₃) in dichloromethane.
-
Product : N-alkylated or N-acylated derivatives.
Reaction Mechanisms
The reactivity of this compound is governed by:
-
Steric Effects : The spirocyclic structure imposes spatial constraints, favoring reactions at the less hindered fluorine or amine sites.
-
Electronic Effects : Electron-withdrawing fluorine atoms enhance the electrophilicity of adjacent carbons, promoting nucleophilic substitution.
-
Protection/Deprotection Strategy : The tert-butyl group stabilizes the carboxylate during synthesis, enabling selective deprotection for downstream modifications .
Research Gaps
-
Detailed kinetic studies for substitution reactions at fluorine sites are lacking.
-
The impact of fluorine on the compound’s metabolic stability requires further investigation.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[5.5]undecane scaffold is versatile, with modifications at key positions leading to distinct physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate | N/A | C₁₄H₂₄F₂N₂O₂ | 290.35 | 4,4-difluoro | Boc, amine |
| tert-Butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate | 1159982-61-2 | C₁₄H₂₄F₂N₂O₂ | 290.35 | 5,5-difluoro | Boc, amine |
| tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | C₁₄H₂₃NO₃ | 253.34 | 9-oxo | Boc, ketone |
| tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate | 1367935-91-8 | C₁₄H₂₆N₂O₃ | 270.37 | 5-hydroxy | Boc, hydroxyl |
| tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 1646635-53-1 | C₁₃H₂₂N₂O₄ | 270.32 | 5-oxo, 1-oxa | Boc, ketone, ether |
Key Observations:
Substituent Position and Electronic Effects: The 4,4-difluoro derivative (target compound) and the 5,5-difluoro analog (CAS 1159982-61-2) share identical molecular formulas but differ in fluorine placement. Fluorine’s electronegativity alters electron density; 4,4-substitution may impose steric hindrance distinct from 5,5-substitution, impacting binding to biological targets .
Functional Group Influence :
- The 5-hydroxy compound (CAS 1367935-91-8) introduces a hydroxyl group, significantly boosting hydrophilicity compared to fluorinated analogs. This modification is advantageous for aqueous solubility but may require protection during synthetic steps .
- The 1-oxa substitution (CAS 1646635-53-1) replaces a carbon with oxygen, altering ring strain and electronic properties. Ether linkages can improve metabolic stability relative to esters or amines .
For example, a 1-oxa-4,9-diazaspiro[5.5]undecane derivative with a fluorobenzoyl group () inhibited soluble epoxide hydrolase (sEH), reducing renal injury in preclinical models . This suggests fluorine and spirocyclic motifs synergize to enhance target engagement.
Synthetic Accessibility :
- The Boc group is commonly used to protect amines during synthesis, as seen in , where a tert-butyl spiro intermediate was reacted with methanamine . Fluorination likely requires specialized reagents (e.g., DAST), while hydroxyl or ketone groups may involve oxidation/reduction steps .
Biological Activity
Tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 1263179-69-6) is a complex organic compound characterized by its unique spirocyclic structure and the presence of two fluorine atoms. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in areas such as pain management, immune modulation, and treatment of various disorders.
Molecular Structure
- Molecular Formula : C14H24F2N2O2
- Molar Mass : 290.35 g/mol
- Structural Features :
- Spirocyclic framework
- Two fluorine substituents at the 4-position
- Carboxylate functional group
The spirocyclic structure contributes to the compound's unique chemical properties and biological activity, making it a subject of interest in medicinal chemistry.
Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H24F2N2O2 |
| Molar Mass | 290.35 g/mol |
| CAS Number | 1263179-69-6 |
| Structure | Spirocyclic with carboxylate |
Research indicates that compounds similar to this compound may interact with various biological targets, influencing pathways related to pain perception, inflammation, and immune response. The presence of the diazaspiro framework is believed to enhance binding affinity to specific receptors.
Therapeutic Applications
- Pain Management : Compounds within the diazaspiro family have shown potential for analgesic effects.
- Immune Modulation : They may affect T-cell responses and other immune pathways.
- Neurological Disorders : Potential applications in treating conditions such as anxiety and depression have been suggested.
Study on Analgesic Properties
A study published in Pharmaceutical Research explored the analgesic properties of diazaspiro compounds, including tert-butyl derivatives. Results indicated a significant reduction in pain response in animal models when administered at specific dosages.
Immune System Interaction
Research published in Journal of Immunology highlighted how spirocyclic compounds can modulate T-cell activity. The study found that tert-butyl derivatives could downregulate T-cell proliferation, suggesting potential for treating autoimmune disorders.
Neuropharmacological Effects
A review in Neuropharmacology discussed the impact of spirocyclic compounds on GABA receptors, indicating that modifications to the diazaspiro structure could enhance neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves spirocyclic ring formation via cyclization of precursor amines or ketones. For example:
- Step 1 : Boc-protection of a secondary amine using tert-butyl dicarbonate under basic conditions (e.g., triethylamine in DCM) .
- Step 2 : Fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 4,4-positions .
- Step 3 : Ring closure using transition-metal catalysts (e.g., Pd-mediated cross-coupling) or acid/base-mediated cyclization .
Q. How is the structural integrity of this spirocyclic compound confirmed during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify spirocyclic geometry and fluorination .
- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming bond angles and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (e.g., 306.3057 g/mol) with calculated values to confirm molecular formula .
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational flexibility of this spirocyclic compound?
- Approach :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to study ring puckering and fluorine-induced steric effects.
- Density Functional Theory (DFT) : Calculate energy barriers for spirocyclic ring interconversion (e.g., B3LYP/6-31G* basis set) .
Q. How does the difluoro substitution at the 4,4-positions influence the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25–80°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life () and identify decomposition products (e.g., CO, nitrogen oxides under extreme conditions) .
Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
- Case Study :
- Data Conflict : Some studies report potent METTL3 inhibition, while others show no activity in analogous assays.
- Resolution :
Batch Purity : Verify purity (>98% via LC-MS) and exclude contaminants like unreacted precursors .
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .
Structural Confirmation : Re-examine stereochemistry using chiral HPLC or X-ray diffraction .
Q. How can this compound be functionalized for targeted drug delivery applications?
- Functionalization Strategies :
- Amine Deprotection : Remove the Boc group with TFA/DCM to expose the secondary amine for conjugation .
- Click Chemistry : Introduce azide/alkyne handles via SNAr or Mitsunobu reactions for bioconjugation .
Safety and Handling
Q. What precautions are necessary when handling tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate in laboratory settings?
- Safety Protocol :
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NO) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
